molecular formula C18H18FN3O2 B6086426 N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide

Numéro de catalogue B6086426
Poids moléculaire: 327.4 g/mol
Clé InChI: VOJUBVJTQYUISF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide, also known as PF-06463922, is a small molecule inhibitor of the protein kinase enzyme, casein kinase 1 epsilon (CK1ε). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases and disorders.

Mécanisme D'action

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide exerts its pharmacological effects by inhibiting the activity of CK1ε, which is involved in various cellular processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response. The inhibition of CK1ε by N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide leads to the modulation of downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide has been shown to have effects on various biochemical and physiological processes. The molecule has been demonstrated to modulate the circadian rhythm by regulating the activity of the CLOCK-BMAL1 transcriptional complex. Additionally, N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide is its high potency and selectivity towards CK1ε. This makes it an ideal tool compound for studying the biological functions of CK1ε and its downstream signaling pathways. However, one of the limitations of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide is its poor solubility in water, which can make it challenging to use in certain experimental setups.

Orientations Futures

There are several future directions for research on N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide. One potential avenue is the development of more potent and selective CK1ε inhibitors for therapeutic use in diseases such as Alzheimer's and Parkinson's. Additionally, further studies on the circadian rhythm regulatory effects of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide could lead to the development of novel treatments for circadian rhythm disorders. Finally, the use of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide as a tool compound for studying the role of CK1ε in various cellular processes could lead to a better understanding of the underlying mechanisms of disease.

Méthodes De Synthèse

The synthesis of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide involves a multistep process that includes the reaction of 6-methylnicotinamide with 4-fluorobenzaldehyde to form an intermediate, followed by the addition of pyrrolidine and subsequent purification steps. The final product is obtained in high purity and yield.

Applications De Recherche Scientifique

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. The molecule has been shown to inhibit the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Additionally, N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide has demonstrated neuroprotective effects in preclinical studies of Parkinson's disease.

Propriétés

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-12-2-5-14(9-20-12)18(24)21-16-8-17(23)22(11-16)10-13-3-6-15(19)7-4-13/h2-7,9,16H,8,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJUBVJTQYUISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.